3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol
Overview
Description
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is a chemical compound that is used as an intermediate in organic synthesis . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol includes a pyridine ring with a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to it . The presence of these groups gives the compound its unique physical and chemical properties .Chemical Reactions Analysis
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol can participate in various chemical reactions. It often appears in its enol form in subsequent transformations. It can also be protected by iodomethane to produce a methoxy product that retains the pyridine ring structure .Physical And Chemical Properties Analysis
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is a white or grayish-white solid powder at room temperature and pressure . It has a molecular weight of 177.12 . The compound is generally soluble in ether solvents but has poor solubility in water .Safety And Hazards
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol is considered hazardous. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective equipment and ensuring adequate ventilation .
Future Directions
Trifluoromethylpyridine derivatives, including 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol, have found wide applications in the agrochemical and pharmaceutical industries . With the increasing demand for these compounds, the development of new synthetic methods and applications is an important research topic . It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .
properties
IUPAC Name |
2-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(13)4(3-12)11-6/h1-2,12-13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWSTKIFQFFOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.